Murabutida

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

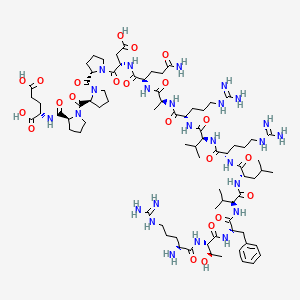

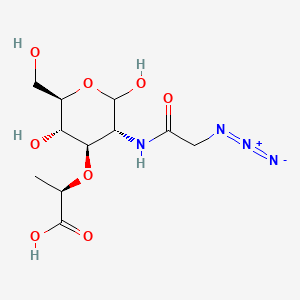

Murabutide is a synthetic immunomodulator derived from muramyl dipeptide, the smallest bioactive unit of bacterial peptidoglycan. It was developed as a safer alternative to muramyl dipeptide, which was found to be too toxic for use as an adjuvant in humans . Murabutide retains the immunomodulatory properties of its parent molecule without the associated toxicity .

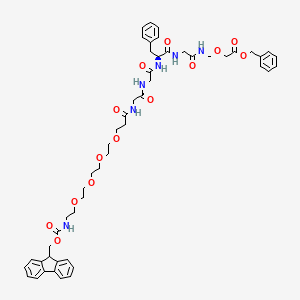

Vorbereitungsmethoden

Murabutide is synthesized through a series of chemical reactions starting from muramyl dipeptide. The synthetic route involves the acetylation of muramyl dipeptide followed by the esterification of the glutamine residue with n-butyl alcohol . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and esterification processes . Industrial production methods for murabutide are similar to laboratory-scale synthesis but are optimized for larger-scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

Murabutide undergoes various chemical reactions, including:

Oxidation: Murabutide can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups in murabutide.

Substitution: Murabutide can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Murabutide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of synthetic immunomodulators.

Biology: Investigated for its role in modulating immune responses and its interaction with cellular receptors.

Medicine: Explored as an adjuvant in vaccines and as a potential therapeutic agent for various diseases, including viral infections and cancer

Industry: Utilized in the development of new immunomodulatory drugs and as a component in vaccine formulations.

Wirkmechanismus

Murabutide exerts its effects through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor . Upon binding to NOD2, murabutide induces the oligomerization of NOD2 and signals via receptor-interacting protein kinase 2 (RIP2) . This leads to the ubiquitination of NEMO/IKKγ and the activation of nuclear factor kappa B (NF-κB), resulting in the production of inflammatory cytokines . Additionally, poly-ubiquitinated RIP2 recruits transforming growth factor-beta-activated kinase 1 (TAK1), which activates the IKK complex and mitogen-activated protein kinases (MAPKs) . This signaling pathway involves the adaptor protein CARD9 .

Vergleich Mit ähnlichen Verbindungen

Murabutide is compared with other similar compounds such as muramyl dipeptide, MTP-PE (muramyl tripeptide phosphatidylethanolamine), and other muramyl peptide derivatives . Unlike muramyl dipeptide, murabutide is devoid of pyrogenic and somnogenic activities, making it a safer alternative . MTP-PE, another derivative, is used as an adjuvant in oncology and has shown potential in oral vaccine formulations . Murabutide’s unique properties, such as its ability to activate NOD2 without the associated toxicity, make it a valuable compound in immunomodulatory research and applications .

Eigenschaften

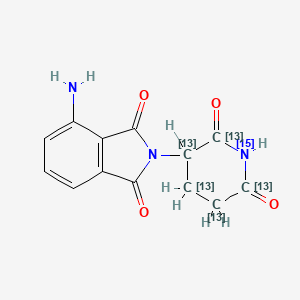

CAS-Nummer |

74817-61-1 |

|---|---|

Molekularformel |

C23H40N4O11 |

Molekulargewicht |

548.6 g/mol |

IUPAC-Name |

butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |

InChI |

InChI=1S/C23H40N4O11/c1-5-6-9-37-23(36)15(7-8-18(24)32)27-21(34)12(2)25-22(35)13(3)38-20(19(33)17(31)11-29)16(10-28)26-14(4)30/h10,12-13,15-17,19-20,29,31,33H,5-9,11H2,1-4H3,(H2,24,32)(H,25,35)(H,26,30)(H,27,34)/t12-,13+,15+,16-,17+,19+,20+/m0/s1 |

InChI-Schlüssel |

ISYJGPYKJNWIQE-BNOMVYTKSA-N |

Isomerische SMILES |

CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

Kanonische SMILES |

CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)

![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)

![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)

![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)